![molecular formula C21H22N6O2S B6421207 4-(2-{[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide CAS No. 890890-25-2](/img/structure/B6421207.png)
4-(2-{[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-{[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide is a complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-{[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide typically involves a multi-step process:
Step 1: : Formation of the pyrazolo[3,4-d]pyrimidine core by cyclization of appropriate pyrazole and pyrimidine intermediates under controlled conditions.
Step 2: : Introduction of the 3,4-dimethylphenyl group via a nucleophilic substitution reaction.
Step 3: : Attachment of the aminoethylbenzene moiety using amidation or similar coupling reactions.
Step 4: : Final sulfonation to introduce the sulfonamide group.
Industrial Production Methods: The industrial production involves scaling up these reactions in a controlled environment, ensuring proper temperature, pH, and pressure to maximize yield and purity. Catalysts and solvents are chosen to optimize reaction rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-(2-{[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide undergoes several types of chemical reactions:
Oxidation: : Undergoes oxidation primarily at the sulfonamide and aromatic sites.
Reduction: : Can be reduced at the aromatic rings to yield hydrogenated derivatives.
Substitution: : Reacts with nucleophiles and electrophiles, facilitating substitutions on the aromatic rings.
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Halogens, organometallics under appropriate conditions.
Oxidation: : Oxidized sulfonamide derivatives.
Reduction: : Hydrogenated pyrazolopyrimidine compounds.
Substitution: : Variously substituted aromatic derivatives.
Scientific Research Applications
4-(2-{[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide is extensively studied for:
Chemistry: : Used as an intermediate in synthesizing novel derivatives with enhanced properties.
Biology: : Investigates its role as an enzyme inhibitor in cellular pathways.
Medicine: : Potential therapeutic agent in treating inflammatory diseases and certain cancers.
Industry: : Employed in the development of agrochemicals and novel material coatings.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets:
Molecular Targets: : Enzymes such as kinases and proteases.
Pathways Involved: : Inhibition of specific signaling pathways, leading to reduced inflammation or apoptosis in cancer cells.
Comparison with Similar Compounds
Compared to similar compounds, 4-(2-{[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide stands out due to its unique structural features and activity profile.
Similar Compounds::4-aminobenzene-1-sulfonamide: : Simpler sulfonamide derivative with basic biological activity.
1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine: : Precursor without the extended sulfonamide group.
Various pyrazolopyrimidine derivatives: : With different substituent groups affecting biological activity.
Properties
IUPAC Name |
4-[2-[[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2S/c1-14-3-6-17(11-15(14)2)27-21-19(12-26-27)20(24-13-25-21)23-10-9-16-4-7-18(8-5-16)30(22,28)29/h3-8,11-13H,9-10H2,1-2H3,(H2,22,28,29)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEMZICOBRGMJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCC4=CC=C(C=C4)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
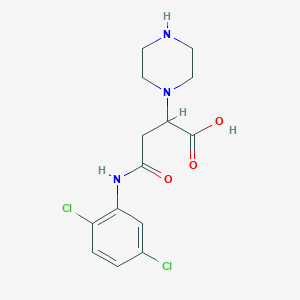
![3-[(2,4-dimethoxyphenyl)carbamoyl]-2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propanoic acid](/img/structure/B6421127.png)
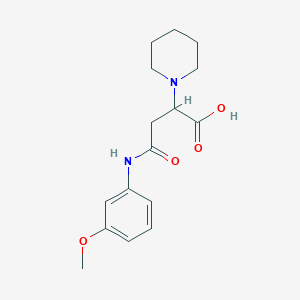
![3-[(2-cyanophenyl)carbamoyl]-2-{[3-(morpholin-4-yl)propyl]amino}propanoic acid](/img/structure/B6421138.png)
![3-{[2-(methoxycarbonyl)phenyl]carbamoyl}-2-(piperazin-1-yl)propanoic acid](/img/structure/B6421140.png)
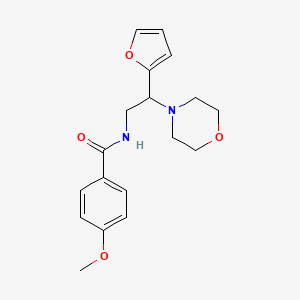
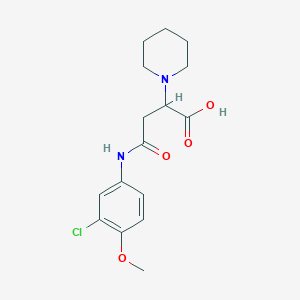
![7-(3,3-dimethyl-2-oxobutyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6421184.png)
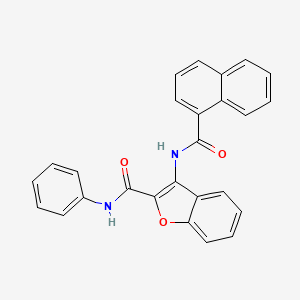
![2-[4-(benzyloxy)phenyl]-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B6421199.png)
![[1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-pyridylmethyl)amine](/img/structure/B6421202.png)
![[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]dimethylamine](/img/structure/B6421220.png)


